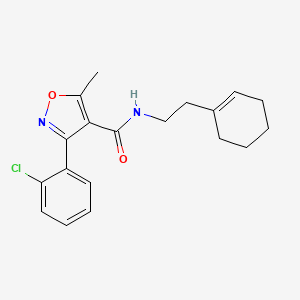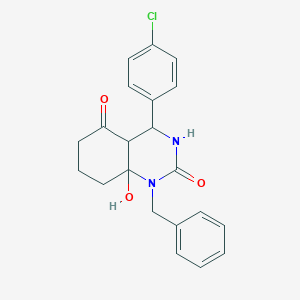
3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is also known as CLP257 and has been studied for its potential use in the treatment of neurological disorders such as chronic pain, epilepsy, and anxiety.
Mecanismo De Acción
CLP257 is a selective activator of the potassium channel subunit KCNQ2/3. Activation of this channel leads to hyperpolarization of the cell membrane, which reduces neuronal excitability and can lead to a reduction in pain and anxiety.
Biochemical and Physiological Effects:
CLP257 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neuronal excitability, CLP257 has been shown to increase the release of the neurotransmitter GABA in the brain (Gentry et al., 2010). This may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CLP257 is its selectivity for the KCNQ2/3 potassium channel subunit. This selectivity reduces the risk of off-target effects. However, one limitation of CLP257 is its poor solubility, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several potential future directions for research on CLP257. One area of interest is its potential use in the treatment of epilepsy. KCNQ2/3 channels are expressed in neurons that are involved in the generation of epileptic seizures, and activation of these channels may have anticonvulsant effects (Miceli et al., 2013). Another potential future direction is the development of more soluble analogs of CLP257 that can be more easily administered in lab experiments.
Conclusion:
In summary, 3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has been studied for its potential pharmacological properties. Its selectivity for the KCNQ2/3 potassium channel subunit and its effects on neuronal excitability and GABA release make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CLP257 involves the reaction of 2-chlorobenzoyl chloride and 2-cyclohex-1-en-1-yl ethanol to form the intermediate compound 2-chloro-N-(2-cyclohex-1-en-1-yl ethyl) benzamide. This intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid to form CLP257.
Aplicaciones Científicas De Investigación
CLP257 has been studied for its potential use in the treatment of neurological disorders. In a study conducted by Gentry et al. (2010), CLP257 was found to be effective in reducing neuropathic pain in rats. Another study by Patel et al. (2013) showed that CLP257 had anxiolytic effects in mice.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-17(18(22-24-13)15-9-5-6-10-16(15)20)19(23)21-12-11-14-7-3-2-4-8-14/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLUOSWORPSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)


![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)

![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)

